molecular formula C9H13N3O5 B196190 Cytidine CAS No. 65-46-3

Cytidine

Cat. No. B196190
CAS RN: 65-46-3
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-XVFCMESISA-N
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Description

Cytidine is a nucleoside consisting of cytosine and ribose sugar linked by β-N 1 -glycosidic bond. When a phosphate group is covalently attached to the sugar, it forms a nucleotide. An example of a nucleotide wherein three phosphate groups are attached to cytidine is cytidine triphosphate (CTP), one of the building blocks of RNA synthesis .


Synthesis Analysis

Cytidine is an antiviral and anticancer drug intermediate, its primary method of manufacture being fermentation. Uridine-cytidine kinase (UCK) catalyzes the reverse process of phosphorylation of cytidine to produce cytidylic acid, which influences cytidine accumulation in the Escherichia coli cytidine biosynthesis pathway .


Molecular Structure Analysis

Halogenated derivatives of cytidine were investigated to examine structural and biological features employing an in silico approach. The results for singular ligand structures introduced I-cytidine as an optimized lead compound for contributing to proper interactions with MTN enzyme .


Chemical Reactions Analysis

Cytidine can undergo various chemical reactions. For instance, N4-acetylcytidine (ac4C) sequencing (ac4C-seq), a protocol for the quantitative single-nucleotide resolution mapping of cytidine acetylation in RNA, exploits the kinetically facile chemical reaction of ac4C with sodium cyanoborohydride under acidic conditions to form a reduced nucleobase .


Physical And Chemical Properties Analysis

Cytidine has a molecular formula of C9H13N3O5 and a molecular weight of 243.22. It is a solid substance that is soluble in water .

Scientific Research Applications

Enhanced Production Techniques

  • Improvement in Cytidine Production in E. coli : Overexpression of specific genes in E. coli, like uracil permease and nucleoside transporter, has been shown to increase cytidine production significantly (Ma et al., 2021).
  • High-Throughput Screening for Cytidine Producing Strains : Development of an enzymatic assay has facilitated the screening of microbial strains for enhanced cytidine production, contributing to its industrial-scale manufacture (Dong et al., 2015).
  • Genetic Manipulation Strategies : Genetic modifications in E. coli have led to increased cytidine production, highlighting the potential of genetic engineering in optimizing cytidine synthesis (Fang et al., 2013).

Applications in Disease Treatment

  • Cytidine in Neurodegenerative Ophthalmological Diseases : Cytidine derivatives, like citicoline, have shown promise in treating neurodegenerative ophthalmological conditions such as glaucoma and diabetic retinopathy (Oddone et al., 2021).
  • Potential Antiviral and Antitumor Agent : Cytidine has been recognized as a precursor for various antiviral drugs and shows potential in cancer treatment (Schimmel et al., 2007).

Biochemical and Molecular Studies

  • Study of Cytidine Interaction with β-Cyclodextrin : Research on the interaction between cytidine and β-cyclodextrin provides insights into its role in phosphoinositide signaling and lipid synthesis (Prabu et al., 2016).
  • Structure of Human Cytidine Deaminase : The crystal structure analysis of human cytidine deaminase bound to an inhibitor offers valuable information for developing therapeutic adjuvants (Chung et al., 2005).

Additional Applications

  • Impact on Lipid Metabolism : Cytidine has been shown to alleviate dyslipidemia and modify gut microbiota composition, suggesting its potential therapeutic application in metabolic disorders (Niu et al., 2023).

Safety And Hazards

Exposure to cytidine may cause irritation. It may be harmful by inhalation, ingestion, or skin absorption. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Future Directions

The future of cytidine research is promising. For instance, ongoing advancements in CRISPR/Cas technologies, in combination with other achievements, will play a significant role in the genetic improvement and molecular breeding of Brassica crops . Another study suggests that cytidine may be a good candidate for a skin lightening agent for human skin .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
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InChI Key

UHDGCWIWMRVCDJ-XVFCMESISA-N
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Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
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Molecular Formula

C9H13N3O5
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Related CAS

27498-46-0
Record name Cytidine, homopolymer
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DSSTOX Substance ID

DTXSID60891552
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Molecular Weight

243.22 g/mol
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Physical Description

Cytidine is a white crystalline powder. (NTP, 1992), Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS], Solid
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
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Vapor Pressure

Negligible (NTP, 1992)
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Product Name

Cytidine

CAS RN

65-46-3
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Melting Point

419 to 421 °F (decomposes) (NTP, 1992), 230.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192,000
Citations
N Navaratnam, R Sarwar - International journal of hematology, 2006 - Springer
Enzymes that deaminate cytidine to uridine play an important role in a variety of pathways from bacteria to man.Ancestral members of this family were able to deaminate cytidine only in …
Number of citations: 128 link.springer.com
M Cansev - Brain research reviews, 2006 - Elsevier
… than that in brain cytidine following cytidine administration might be caused both by poor uptake of cytidine into brain and by conversion of some part of administered cytidine to uridine. …
Number of citations: 197 www.sciencedirect.com
LW Koblan, JL Doman, C Wilson, JM Levy, T Tay… - Nature …, 2018 - nature.com
Base editors enable targeted single-nucleotide conversions in genomic DNA. Here we show that expression levels are a bottleneck in base-editing efficiency. We optimize cytidine (BE4…
Number of citations: 681 www.nature.com
X Li, Y Wang, Y Liu, B Yang, X Wang, J Wei, Z Lu… - Nature …, 2018 - nature.com
The targeting range of CRISPR–Cas9 base editors (BEs) is limited by their G/C-rich protospacer-adjacent motif (PAM) sequences. To overcome this limitation, we developed a CRISPR–…
Number of citations: 392 www.nature.com
S Furberg - Acta Crystallographica, 1950 - scripts.iucr.org
As a component of the nucleic acids, cytidine is a compound of great biological interest, and a knowledge of its structure would appear to be of value in furthering an understanding of …
Number of citations: 128 scripts.iucr.org
S Furberg, CS Peterson, C Rømming - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of cytidine has been refined by least-squares calculations to a final R index of 5.6%. Three-dimensional photographic data were used. The essential features of the …
Number of citations: 165 scripts.iucr.org
EL Fritz, FN Papavasiliou - Genes & development, 2010 - genesdev.cshlp.org
The presence of 5-methylcytosine (5-mC) in DNA is a vital epigenetic mark in vertebrates. While the enzymes responsible for methylating DNA in vertebrates have been identified, the …
Number of citations: 150 genesdev.cshlp.org
PA Jones, SM Taylor - Cell, 1980 - cell.com
… Three other analogs of cytidine, containing a modification in the 5 position of the pyrimidine … in differentiation, and suggest that cytidine analogs containing an altered 5 position perturb …
Number of citations: 287 www.cell.com
BA Chabner, DG Johns, CN Coleman… - The Journal of …, 1974 - Am Soc Clin Investig
Cytidine deaminase, an enzyme that catalyses the deamination of both cytidine and its nucleoside … Cytidine deaminase from normal human granulocytes has a greater affinity for its …
Number of citations: 178 www.jci.org
TK Fukuhara, DW Visser - Journal of the American Chemical …, 1955 - ACS Publications
The synthesis of Cl-and Br-cytidine by a photocatalytic process andthe preparation of aminocytidine from the bromo derivative is described. Evidence that the site of substitution is the 5-…
Number of citations: 44 pubs.acs.org

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